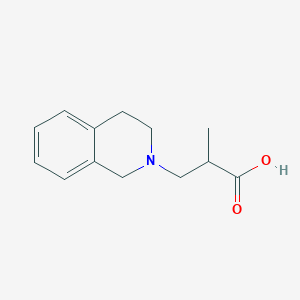
Acide 3-(3,4-dihydroisoquinoléin-2(1H)-yl)-2-méthylpropanoïque
Vue d'ensemble
Description
The compound “3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid” is a solid substance with a molecular weight of 317.37 .
Synthesis Analysis
There’s a report on the synthesis of a related compound, “3-((1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid”, which was obtained by reacting 3-(chlorosulfonyl)benzoic acid with 1-methyl-1,2,3,4-tetrahydroisoquinoline .
Molecular Structure Analysis
The InChI code for “3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid” is 1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19) .
Physical And Chemical Properties Analysis
The physical form of “3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid” is a solid .
Applications De Recherche Scientifique
Inhibition de l'aldo-céto réductase AKR1C3
Ce composé a été identifié comme un inhibiteur hautement puissant et isoform-sélectif de l'aldo-céto réductase AKR1C3 . AKR1C3 est une cible d'intérêt dans le cancer du sein et de la prostate . Le groupe carboxylate du composé occupe le trou oxyanion de l'enzyme, tandis que le sulfonamide fournit la torsion correcte pour permettre à la dihydroisoquinoléine de se lier dans une poche hydrophobe adjacente .
Sélectivité sur AKR1C2
Le composé a été trouvé avoir une préférence pour AKR1C3 par rapport à AKR1C2 . Cette sélectivité peut atteindre 5000 fois, ce qui en fait un outil précieux dans la recherche où l'inhibition spécifique de AKR1C3 est requise .
Études de relation structure-activité (SAR)
Les études SAR autour de ce composé principal ont montré que le positionnement du carboxylate était critique, bien qu'il puisse être substitué par des isostères acides et des amides . De petits substituants sur la dihydroisoquinoléine ont permis d'améliorer la puissance .
Sulfonamides inversés
Un ensemble de « sulfonamides inversés » a montré une préférence 12 fois plus élevée pour le stéréoisomère R . Cela indique que le composé peut être utilisé pour étudier les effets de la stéréochimie sur l'activité biologique.
Puissance cellulaire
Les composés ont montré une bonne puissance cellulaire, mesurée par l'inhibition du métabolisme AKR1C3 d'un substrat dinitrobenzamide connu . Cela suggère que le composé peut être utilisé dans des essais cellulaires pour étudier le rôle de AKR1C3 dans le métabolisme cellulaire.
Applications potentielles en recherche sur le cancer
Compte tenu de son inhibition puissante et sélective de AKR1C3, une cible d'intérêt dans le cancer du sein et de la prostate , ce composé a des applications potentielles en recherche sur le cancer. Il pourrait être utilisé pour étudier le rôle de AKR1C3 dans ces cancers et contribuer potentiellement au développement de nouvelles stratégies thérapeutiques.
Mécanisme D'action
Target of Action
The primary target of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism . This has been measured by the inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . The compounds showed good cellular potency, but amide analogues were more effective than predicted by the cellular assay .
Safety and Hazards
Orientations Futures
The compound “3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid” has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This suggests potential applications in the treatment of diseases where this enzyme plays a role, such as breast and prostate cancer .
Analyse Biochimique
Biochemical Properties
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme involved in the metabolism of steroids and prostaglandins . The interaction between 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid and AKR1C3 is characterized by the binding of the compound’s carboxylate group to the oxyanion hole of the enzyme, while the dihydroisoquinoline moiety fits into a hydrophobic pocket . This binding inhibits the enzyme’s activity, thereby affecting the metabolic pathways it regulates.
Cellular Effects
The effects of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid on various cell types and cellular processes are profound. By inhibiting AKR1C3, this compound can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of AKR1C3 can lead to reduced levels of certain steroids and prostaglandins, which in turn can affect cell proliferation, apoptosis, and inflammation . These changes can have significant implications for diseases such as cancer, where AKR1C3 is often overexpressed.
Molecular Mechanism
At the molecular level, 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid exerts its effects primarily through enzyme inhibition. The compound binds to the active site of AKR1C3, occupying the oxyanion hole with its carboxylate group and fitting its dihydroisoquinoline moiety into a hydrophobic pocket . This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity. Additionally, this inhibition can lead to downstream effects on gene expression, as the reduced levels of steroids and prostaglandins can alter the transcription of genes involved in cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of AKR1C3, resulting in prolonged effects on cellular function
Dosage Effects in Animal Models
The effects of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits AKR1C3 without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest a threshold effect, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations.
Metabolic Pathways
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is involved in metabolic pathways regulated by AKR1C3. By inhibiting this enzyme, the compound affects the metabolism of steroids and prostaglandins, leading to altered levels of these metabolites . The compound may also interact with other enzymes and cofactors involved in these pathways, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and nucleus, where it can exert its inhibitory effects on AKR1C3 . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with AKR1C3 . It may also be transported to the nucleus, where it can influence gene expression by modulating the levels of steroids and prostaglandins . The compound’s localization is likely directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments .
Propriétés
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(13(15)16)8-14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFXKPZBHPXTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC2=CC=CC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



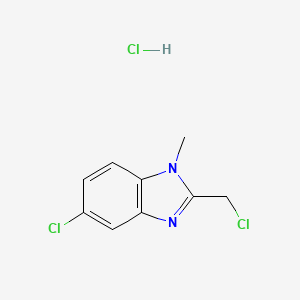
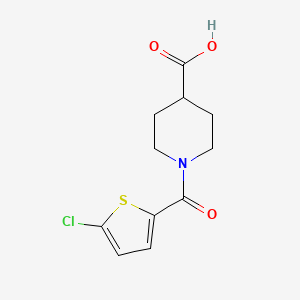

![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1451839.png)
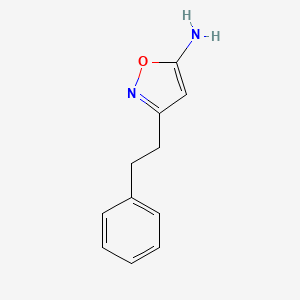

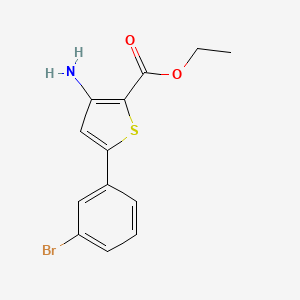

![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B1451848.png)
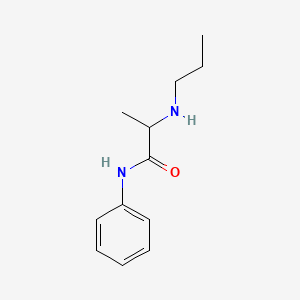
![2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1451851.png)
![[2-Chloro-6-(dimethylamino)phenyl]methanol](/img/structure/B1451852.png)
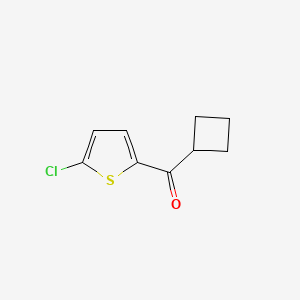
![N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1451855.png)